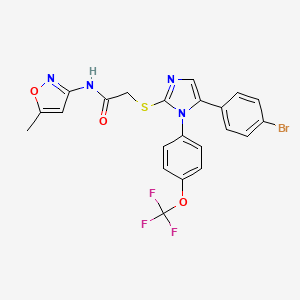
2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C22H16BrF3N4O3S and its molecular weight is 553.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex molecule with potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural features suggest that it may interact with various biological targets, making it a candidate for further pharmacological evaluation.
Chemical Structure and Properties
The molecular formula of the compound is C26H19BrF3N3O2S, with a molecular weight of 574.4 g/mol. The presence of bromine and trifluoromethoxy groups indicates potential for significant biological activity due to their electronic effects and ability to enhance lipophilicity.
| Property | Value |
|---|---|
| Molecular Formula | C26H19BrF3N3O2S |
| Molecular Weight | 574.4 g/mol |
| CAS Number | 1226427-96-8 |
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antibacterial agent. Specifically, its derivatives have shown inhibitory activity against Clostridioides difficile enoyl-acyl carrier protein (ACP) reductase II enzyme, FabK, which is critical for bacterial fatty acid biosynthesis. The reported IC50 values for related compounds range from 0.10 to 0.24 μM , indicating strong inhibitory effects .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it exhibits significant cytotoxicity against various cancer cell lines. For instance, derivatives of similar structures demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 25.1 to 93.3 μM across different cancer types . This suggests a broad-spectrum antitumor activity.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Key Enzymes : By targeting the FabK enzyme, the compound disrupts bacterial fatty acid synthesis, leading to bacterial death.
- Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Case Studies and Research Findings
- Study on Antibacterial Activity :
- Research on Anticancer Effects :
Propiedades
IUPAC Name |
2-[5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrF3N4O3S/c1-13-10-19(29-33-13)28-20(31)12-34-21-27-11-18(14-2-4-15(23)5-3-14)30(21)16-6-8-17(9-7-16)32-22(24,25)26/h2-11H,12H2,1H3,(H,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPCAHFXWKERFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrF3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














